Hydrogen-Bond Donor Count Advantage of 4-Position Carboximidamide vs. 2-Position Regioisomer for Target Engagement
The 4-carboximidamide substitution on the oxazole ring provides a distinct hydrogen-bonding pharmacophore compared to the 2-carboximidamide regioisomer. The carboximidamide group (–C(=NH)NH₂) contributes two hydrogen-bond donors (HBD) and acts as a potent bioisostere for carboxylic acids or amides, which is critical for interacting with kinase hinge regions and other ATP-binding pocket residues . In contrast, 4-methyl-1,3-oxazole-2-carboximidamide places the carboximidamide at the 2-position adjacent to the ring oxygen, altering the vector and electronic environment of the H-bonding group and potentially reducing complementarity with targets optimized for 4-substituted oxazole scaffolds . This difference is supported by the patent literature on oxazole-4-carboxamide CDK inhibitors, where the 4-position carboxamide/amidine is essential for hinge-region hydrogen bonding .
| Evidence Dimension | Hydrogen-bond donor position and geometric vector relative to oxazole ring |
|---|---|
| Target Compound Data | Carboximidamide at 4-position; 2 HBD groups oriented away from ring O; H-bond vector aligned for ATP-binding pocket hinge region interaction |
| Comparator Or Baseline | 4-Methyl-1,3-oxazole-2-carboximidamide: carboximidamide at 2-position adjacent to ring O; altered H-bond vector |
| Quantified Difference | Qualitative difference in H-bond geometry; 4-carboximidamide scaffold directly represented in CDK inhibitor patent examples (US 8,546,400) |
| Conditions | Structural comparison based on 2D molecular topology; biological relevance inferred from kinase inhibitor patent SAR |
Why This Matters
For medicinal chemistry teams synthesizing kinase-focused libraries, the 4-carboximidamide regioisomer directly matches the scaffold geometry validated in oxazole-based CDK inhibitor patents, reducing the risk of synthesizing inactive 2-substituted analogs.
- [1] Chem-Space. 4-Methyl-1,3-oxazole-2-carboximidamide. MFCD26680328; Mol formula: C5H7N3O; Mol weight: 125 Da. Catalog No. BBV-54533702. Accessed 2026. View Source
- [2] Desai LS, Chittaboina S (Neosome Life Sciences, LLC). US Patent 8,546,400. 1,3-Oxazole-4-carboxamides, 1,3-Thiazole-4-carboxamides, and 1,3-Imidazole-d-carboxamides as Inhibitors of Cyclin Dependent Kinases. Granted 2013-10-01. Application No. 13/737,328. View Source
